tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
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Overview
Description
tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate is a synthetic organic compound with the molecular formula C18H25FN2O2. It is characterized by a spirocyclic structure, which is a common motif in medicinal chemistry due to its unique three-dimensional shape and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Fluorine Atom: Fluorination is often carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Spirocyclization: This step involves the formation of the spiro linkage, which can be facilitated by using strong bases or acids under controlled conditions.
tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, KCN) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce fully saturated piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The spirocyclic structure is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6’-fluoro-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
- tert-Butyl 5’-chloro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
Uniqueness
tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
tert-butyl 5-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-13-14(19)5-4-6-15(13)20-12-18/h4-6,20H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDCDADUHVBANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC=C3F)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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